molecular formula C19H19FN4O2 B2705766 1-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone CAS No. 1351645-74-3

1-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone

Cat. No.: B2705766
CAS No.: 1351645-74-3
M. Wt: 354.385
InChI Key: FFJMLVQVSHBRSW-UHFFFAOYSA-N
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Description

1-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone is a synthetic organic compound with promising applications in medicinal chemistry. This compound is part of a class of molecules known for their therapeutic potential, particularly in targeting neurological and psychiatric disorders due to their unique structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • The synthesis of 1-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone typically involves a multi-step process. The starting materials generally include piperidine, oxadiazole, and pyrrole derivatives.

  • Key steps often involve the formation of the oxadiazole ring through the reaction of a hydrazide with a carboxylic acid derivative, followed by the coupling with the piperidine and pyrrole moieties under specific conditions like catalytic hydrogenation or condensation reactions.

Industrial Production Methods:

  • Industrial-scale production may utilize optimized routes involving continuous flow chemistry or high-pressure reactors to achieve better yields and purity. Reaction conditions such as temperature, pressure, solvent, and catalyst choice are crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: This compound can undergo oxidation reactions, especially at the pyrrole moiety, forming various oxidative derivatives under suitable conditions.

  • Reduction: The presence of the oxadiazole and fluorophenyl groups can be selectively reduced using specific reducing agents.

  • Substitution: Functional group substitutions, particularly on the fluorophenyl ring, can be achieved using halogenation or nitration reactions.

Common Reagents and Conditions:

  • Oxidation Reagents: Potassium permanganate, chromium trioxide.

  • Reduction Reagents: Lithium aluminum hydride, palladium on carbon.

  • Substitution Reagents: Bromine, nitric acid.

Major Products:

  • Products from these reactions include various fluorophenyl derivatives, oxadiazole analogs, and pyrrole-substituted compounds, each with potential unique biological activities.

Scientific Research Applications

Chemistry:

  • The compound is used as a building block for synthesizing more complex molecules with potential therapeutic applications.

Biology:

  • In biological research, it serves as a tool compound to study receptor interactions and cellular responses.

Medicine:

  • This compound shows promise in preclinical studies for treating neurological conditions such as anxiety and depression due to its activity on specific neurotransmitter pathways.

Industry:

  • In the industrial sector, it may be used in developing new pharmaceuticals or agrochemicals with improved efficacy and safety profiles.

Mechanism of Action

Effects:

  • The compound's effects are mediated through its interaction with specific receptors in the brain, modulating neurotransmitter release and uptake.

Molecular Targets and Pathways:

  • It targets receptors like the serotonin and dopamine receptors, influencing signaling pathways associated with mood regulation and cognitive functions.

Comparison with Similar Compounds

  • 1-(4-(4-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,2-c]quinolin-1-yl)ethanone

  • 1-(4-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone

Uniqueness:

  • Unlike these similar compounds, 1-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone has a unique oxadiazole and pyrrole combination, enhancing its binding affinity and selectivity for certain biological targets, making it a valuable candidate for further drug development.

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Properties

IUPAC Name

1-[4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-2-pyrrol-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN4O2/c20-16-5-3-14(4-6-16)18-21-22-19(26-18)15-7-11-24(12-8-15)17(25)13-23-9-1-2-10-23/h1-6,9-10,15H,7-8,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFJMLVQVSHBRSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NN=C(O2)C3=CC=C(C=C3)F)C(=O)CN4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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